2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide features a 1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a sulfanyl-linked acetamide moiety bearing a 2-methylphenyl group. Its structural uniqueness lies in the electron-donating methoxy groups on the triazole ring and the sterically compact 2-methylphenyl substituent on the acetamide.
Properties
IUPAC Name |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-12-6-4-5-7-14(12)21-17(25)11-28-19-23-22-18(24(19)20)13-8-9-15(26-2)16(10-13)27-3/h4-10H,11,20H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQBRHFUIICGLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
The triazole-thiol intermediate is prepared via cyclization of a thiourea derivative. A representative protocol involves:
- Reactants : 3,4-Dimethoxybenzaldehyde, thiosemicarbazide
- Conditions : Reflux in ethanol with catalytic acetic acid (12 h, 80°C)
- Yield : 68–72%
The reaction proceeds through hydrazone formation, followed by intramolecular cyclization.
Stepwise Preparation Methods
Method 1: Carbodiimide-Mediated Amide Coupling
This approach leverages 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) for amide bond formation:
Procedure :
- Activation : 4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (1.2 eq) and 2-chloro-N-(2-methylphenyl)acetamide (1.0 eq) are dissolved in anhydrous dichloromethane.
- Coupling : EDCI·HCl (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) are added at 0°C under nitrogen. The mixture is stirred at room temperature for 24 h.
- Workup : Sequential washing with 2 M HCl, saturated NaHCO₃, and brine. The product is recrystallized from dichloromethane/ethyl acetate.
Yield : 76%
Key Advantages :
- High reproducibility
- Mild conditions suitable for acid-sensitive groups
Method 2: Huisgen Cycloaddition for Triazole Formation
A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed for triazole synthesis:
Procedure :
- Azide Preparation : 3,4-Dimethoxyphenylacetylene is treated with sodium azide and ammonium chloride in DMF (60°C, 6 h).
- Cycloaddition : The azide intermediate reacts with 2-cyano-N-(2-methylphenyl)acetamide in the presence of CuI (10 mol%) and DIPEA at 80°C (microwave, 1 h).
Yield : 56%
Limitations :
- Requires stringent moisture control
- Moderate yield due to competing side reactions
Optimization and Challenges
Solvent and Temperature Effects
Regioselectivity in Triazole Formation
The 1,2,4-triazole regiochemistry is controlled by:
- Electronic effects : Electron-donating methoxy groups direct cyclization to the 5-position
- Steric hindrance : Bulky substituents favor 1,4-disubstitution
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| EDCI-mediated | 76 | ≥98 | High | Moderate |
| CuAAC | 56 | 95 | Limited | Low |
EDCI Method Superiority :
- Higher yields due to efficient activation of carboxylic acid derivatives
- Avoids transition metal catalysts, simplifying purification
Advanced Purification Techniques
Recrystallization
Chromatographic Methods
- Stationary Phase : Silica gel (230–400 mesh)
- Eluent : Ethyl acetate/hexanes (1:2 → 1:1 gradient)
- Recovery : 85–90%
Mechanistic Insights
Amide Coupling Mechanism
EDCI·HCl activates the carboxylic acid via an O-acylisourea intermediate, which reacts with the thiol nucleophile. DMAP accelerates the reaction by stabilizing the active species.
Triazole Cyclization
In CuAAC, copper(I) coordinates the azide and alkyne, lowering the activation energy for [3+2] cycloaddition. The reaction proceeds via a six-membered transition state.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the nitro groups, converting them into corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles under appropriate conditions (e.g., acidic or basic).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting or modulating their activity. The dimethoxyphenyl group could enhance binding affinity to certain biological targets, while the sulfanyl group might participate in redox reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-3-yl-sulfanyl acetamides, where structural variations on the triazole and acetamide substituents significantly alter biological activity and physical properties. Below is a systematic comparison with key analogs:
Structural Analogs and Substituent Effects
Triazole Ring Modifications
Analog (): The closely related 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide differs only in the acetamide’s 2,6-dimethylphenyl group. Analog (): AM31 (2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide) replaces methoxy with a 2-hydroxyphenyl group on the triazole and a nitro group on the acetamide. The hydroxyl and nitro groups (electron-withdrawing) confer potent reverse transcriptase inhibition (KI in nanomolar range), highlighting the importance of substituent polarity and electronic effects .
Halogen-Substituted Triazole Rings: Analog (): 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide features dichlorophenyl on the triazole. Chlorine’s electron-withdrawing nature may enhance metabolic stability but reduce solubility compared to methoxy groups .
Acetamide Substituent Modifications
Analog (): 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide replaces the 2-methylphenyl with a 3,5-dimethoxyphenyl group. The latter’s polar methoxy groups may improve solubility and hydrogen-bonding interactions .
Electron-Withdrawing Groups: Analog (): 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide has a dichlorophenyl group on the acetamide. Chlorine atoms enhance lipophilicity and may improve membrane permeability but could increase toxicity .
Key Findings :
- Electron-withdrawing groups (e.g., nitro, chlorine) on the acetamide enhance enzyme inhibition (e.g., RT in AM31) and antimicrobial activity (e.g., KA3) .
- Methoxy groups on the triazole or acetamide improve solubility but may reduce receptor affinity compared to halogenated analogs.
- Steric hindrance from substituents like 2-methylphenyl may limit interactions in sterically sensitive binding pockets.
Physicochemical Properties
- Solubility : Methoxy groups (target compound) increase polarity, enhancing aqueous solubility compared to methyl or halogenated analogs (e.g., ).
- Lipophilicity : Halogenated derivatives (e.g., ) exhibit higher logP values, favoring membrane permeability but risking toxicity.
- Metabolic Stability : Chlorine substituents () may slow hepatic metabolism due to strong C-Cl bonds.
Biological Activity
The compound 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. Triazoles are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.43 g/mol. The structure features a triazole ring substituted with an amino group and a methoxyphenyl moiety, which are critical for its biological activity.
Biological Activity Overview
-
Anticancer Activity
- Studies have shown that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the micromolar range against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
- The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
- Antimicrobial Properties
- Anti-inflammatory Effects
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors. For example, they may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for cancer cell survival.
- Interaction with Receptors : Some derivatives may interact with specific receptors or proteins involved in cell signaling pathways that regulate growth and apoptosis.
- Oxidative Stress Induction : Certain compounds induce oxidative stress in cancer cells, leading to cell death.
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | IC50 Values | References |
|---|---|---|---|
| Anticancer | MCF-7 Cell Line | ~27.3 μM | |
| HCT-116 Cell Line | ~6.2 μM | ||
| Antimicrobial | Bacterial Strains | Varies (μg/mL) | |
| Anti-inflammatory | COX Inhibition Assays | Not specified |
Case Study: Anticancer Efficacy
In a notable study published in 2020, a series of mercapto-substituted 1,2,4-triazoles were evaluated for their anticancer properties. Among these compounds, certain derivatives showed promising results against breast and colon cancer cell lines with IC50 values indicating potent cytotoxicity . The study highlighted the potential for these compounds to serve as lead structures for further drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
